N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide
Description
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazolo[5,4-b]pyridine moiety via a phenyl group. The trifluoromethyl (-CF₃) substituent at the 3-position of the benzamide confers enhanced lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as enzyme modulation or antimicrobial activity .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3OS/c21-20(22,23)14-6-1-4-12(10-14)17(27)25-15-7-2-5-13(11-15)18-26-16-8-3-9-24-19(16)28-18/h1-11H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKRIBMSAVWEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Phenyl Ring: The thiazolopyridine core can be coupled with a phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.
Formation of Benzamide: The final step involves the formation of the benzamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Trifluoromethyl vs.
- Bromo Substituent : The brominated analog () introduces steric bulk, which may reduce binding affinity but enhance selectivity for specific targets .
Enzyme Modulation
- Target Compound : Likely interacts with sirtuin pathways (inferred from ’s methoxy analog, which shows sirtuin-mediated effects on chromatin remodeling and disease pathways).
- Methoxy Analog () : Explicitly reported as a sirtuin modulator with applications in diabetes, cancer, and inflammation .
- Dimethoxy Analog (): No direct activity data, but polar substituents may reduce blood-brain barrier penetration compared to -CF₃ .
Antimicrobial Activity
- While the target compound’s antimicrobial data are unavailable, structurally related triazolothiadiazoles () exhibit moderate antibacterial activity. The trifluoromethyl group’s electron-withdrawing nature may enhance microbial target inhibition compared to alkyl/aryl substituents in triazolothiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
